molecular formula C11H12N2 B1295123 5,6-Dimethylquinolin-8-amine CAS No. 68527-69-5

5,6-Dimethylquinolin-8-amine

Cat. No.: B1295123
CAS No.: 68527-69-5
M. Wt: 172.23 g/mol
InChI Key: PCFUCAPVUDEZAR-UHFFFAOYSA-N
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Description

5,6-Dimethylquinolin-8-amine is a heterocyclic organic compound belonging to the quinoline family. It is characterized by a yellow crystalline solid appearance with a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol. This compound has garnered significant attention due to its potential biological and industrial applications.

Scientific Research Applications

5,6-Dimethylquinolin-8-amine has a wide range of scientific research applications:

    Chemistry: It serves as a valuable scaffold in organic synthesis and coordination chemistry.

    Biology: The compound has shown potential as a lead compound for the development of novel anticancer and antimicrobial agents.

    Medicine: Derivatives of this compound have been evaluated for their biological activity, including antimalarial and antifungal properties.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Biochemical Analysis

Biochemical Properties

5,6-Dimethylquinolin-8-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a ligand for coordination chemistry and as an agent for various diseases . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby influencing their activity and function.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it can impact the expression of genes involved in cell growth and differentiation, thereby influencing overall cell behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions are critical for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to changes in cell viability and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or providing therapeutic benefits . At higher doses, it may cause toxic or adverse effects, including cell damage or death. Understanding these dosage-dependent effects is crucial for developing safe and effective applications of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the nucleus or mitochondria, where it can exert its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or Golgi apparatus, where it can influence protein synthesis and processing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylquinolin-8-amine can be achieved through various methods. One common approach involves the use of N-propargyl aniline derivatives employing tin and indium chlorides as catalysts . The reaction conditions typically involve the use of stannic chloride or indium (III) chloride under aerobic conditions, leading to intramolecular main group metal Lewis acid catalyzed formal hydroamination or hydroarylation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The use of recyclable and reusable catalysts, such as clay or ionic liquids, is preferred to ensure greener and more sustainable chemical processes .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylquinolin-8-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as stannous chloride dihydrate in ethanol are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but without the dimethyl and amine groups.

    Quinoxaline: An isomerically related compound with a different arrangement of nitrogen atoms in the ring.

    8-Quinolinamine: A closely related compound with similar biological activities.

Uniqueness

5,6-Dimethylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl and amine groups enhance its reactivity and potential as a lead compound in drug discovery.

Properties

IUPAC Name

5,6-dimethylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-6-10(12)11-9(8(7)2)4-3-5-13-11/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFUCAPVUDEZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1C)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071612
Record name 8-Quinolinamine, 5,6-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68527-69-5
Record name 5,6-Dimethyl-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68527-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-8-aminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinamine, 5,6-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Quinolinamine, 5,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1071612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethylquinolin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5,6-DIMETHYL-8-AMINOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

In a similar fashion using route 6 general procedure 14, 5,6-dimethyl-8-nitroquinoline (Intermediate 43) (200 mg, 0.9 mmol), Raney nickel (40 mg, 20 wt), hydrazine hydrate (200 μl, 3.9 mmol) and MeOH (5 ml) gave the title compound (120 mg, 77%) which was used in the next step without purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
catalyst
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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